molecular formula C9H9F4NO B13520521 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-amine

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-amine

Katalognummer: B13520521
Molekulargewicht: 223.17 g/mol
InChI-Schlüssel: FOTXZKJKBJEWFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-amine is a fluorinated organic compound with the molecular formula C9H9F4NO

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and trifluoroacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluoro-3-methoxybenzaldehyde and trifluoroacetic acid.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be further reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or fluoro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl and fluoro groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine: Similar structure but with different positional isomers.

    2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine: Lacks the additional fluoro group.

    2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine: Lacks the methoxy group.

Uniqueness

The presence of both trifluoromethyl and fluoro-methoxyphenyl groups in 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-amine makes it unique compared to its analogs

Eigenschaften

Molekularformel

C9H9F4NO

Molekulargewicht

223.17 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H9F4NO/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI-Schlüssel

FOTXZKJKBJEWFT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.